

The CCL20-CCR6 Axis: A Critical Regulator of Autoimmune Inflammation

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Abstract

The chemokine C-C motif ligand 20 (CCL20) and its exclusive receptor, C-C motif chemokine receptor 6 (CCR6), constitute a pivotal signaling axis in the orchestration of immune cell trafficking and function. This axis plays a critical, albeit complex, role in the pathogenesis of numerous autoimmune diseases by directing the migration of key leukocyte populations, including T helper 17 (Th17) cells, regulatory T cells (Tregs), B cells, and immature dendritic cells, to sites of inflammation.[1][2][3] Dysregulation of the CCL20-CCR6 axis contributes to the chronic inflammatory processes that characterize conditions such as rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease.[2][3][4] This technical guide provides a comprehensive overview of the CCL20-CCR6 axis in autoimmune disease, presenting quantitative data on its expression, detailed experimental protocols for its study, and visualizations of its signaling pathways and experimental workflows to support further research and therapeutic development.

Introduction to the CCL20-CCR6 Axis

The CCL20-CCR6 signaling pathway is a key driver of both immune homeostasis and inflammation.[5] CCL20, also known as macrophage inflammatory protein-3 alpha (MIP-3 α), is the sole high-affinity ligand for CCR6.[1] Its expression is typically low in healthy tissues but is strongly induced by pro-inflammatory stimuli such as interleukin-1 beta (IL-1 β), tumor necrosis factor-alpha (TNF- α), and IL-17.[2][6] CCR6 is a G protein-coupled receptor (GPCR) expressed



on various immune cells, and its activation by CCL20 initiates a signaling cascade that leads to chemotaxis, cell activation, and cytokine production.[5][7]

The primary role of the CCL20-CCR6 axis is to guide the migration of CCR6-expressing cells to specific locations.[1] In the context of autoimmunity, this involves the recruitment of pathogenic immune cells to target tissues, thereby initiating and perpetuating inflammatory damage.

Role in Autoimmune Diseases

Genome-wide association studies (GWAS) have identified a strong correlation between the expression of CCR6 and the severity of several autoimmune diseases, including inflammatory bowel disease (IBD), psoriasis, rheumatoid arthritis (RA), and multiple sclerosis (MS).[2]

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, the CCL20-CCR6 axis is instrumental in recruiting CCR6+ Th17 cells into the inflamed synovium.[3][8] Fibroblast-like synoviocytes (FLS) in the RA joint produce high levels of CCL20 in response to pro-inflammatory cytokines like TNF- α and IL-1 β .[2][8] This creates a chemotactic gradient that attracts Th17 cells, which in turn produce IL-17, further stimulating CCL20 production and creating a positive feedback loop that sustains synovial inflammation.[2]

Psoriasis

The pathogenesis of psoriasis is heavily reliant on the IL-23/Th17 axis, in which CCL20 and CCR6 are key players.[9] Keratinocytes in psoriatic lesions, stimulated by inflammatory cytokines, are a major source of CCL20.[9] This leads to the accumulation of CCR6+ Th17 and other immune cells in the skin, driving the characteristic epidermal hyperplasia and inflammation.[9][10]

Multiple Sclerosis (MS)

In multiple sclerosis, the CCL20-CCR6 axis is thought to facilitate the entry of pathogenic Th17 cells across the blood-brain barrier (BBB) into the central nervous system (CNS).[11] While some studies suggest its role may not be essential for disease onset in animal models, elevated levels of CCL20 have been observed in the serum and cerebrospinal fluid (CSF) of MS patients, correlating with disease activity.[11][12]



Inflammatory Bowel Disease (IBD)

In IBD, which includes Crohn's disease and ulcerative colitis, the intestinal epithelium is a primary source of CCL20, particularly during active inflammation.[4][13] This chemokine recruits CCR6-expressing Th17 and Treg cells to the gut mucosa.[1] While Th17 cells contribute to inflammation, the role of CCR6 on Treg cells in this context is more complex, potentially contributing to both pro- and anti-inflammatory responses.[1][5]

Quantitative Data on CCL20 and CCR6 Expression

The following tables summarize quantitative data on CCL20 and CCR6 expression in various autoimmune diseases compared to healthy controls.



Disease	Sample Type	Analyte	Patient Group (Mean ± SD or Fold Change)	Control Group (Mean ± SD)	p-value	Referenc e(s)
Rheumatoi d Arthritis	Synovial Fluid	CCL20	Notable amount detected	Not specified	-	[2]
Saliva	CCL20	Increased	Not specified	< 0.05	[14]	
Saliva	CCR6	Increased	Not specified	< 0.05	[14]	
Psoriasis	Lesional Skin	CCR6+ T cells	>75% of infiltrating T cells	~40% of CD4+ memory T cells in blood	-	[9]
Lesional Skin	Immune Cells	+3.2 percentage points	Not specified	-	[15]	
Multiple Sclerosis	Serum	CCL20	Significantl y higher	Not specified	< 0.01	[12]
Blood	CCL20	Large effect size vs. controls	Not specified	-	[16][17]	
Inflammato ry Bowel Disease	Colonic Biopsies (UC)	CCL20 mRNA	5.4-fold increase	Not specified	-	[4][13]
Colonic Biopsies (CD)	CCL20 mRNA	4.2-fold increase	Not specified	-	[4][13]	



Colonic Biopsies (UC)	CCR6 mRNA	1.8-fold increase	Not specified	- [4][13]
Colonic Biopsies (CD)	CCR6 mRNA	2.0-fold increase	Not specified	- [4][13]

Experimental Protocols Chemotaxis Assay (Transwell Migration)

This protocol describes a method to assess the chemotactic response of CCR6-expressing cells to a CCL20 gradient using a transwell system.[18][19][20]

Materials:

- Transwell inserts (e.g., 5 μm pore size for lymphocytes)
- 24-well tissue culture plates
- CCR6-expressing cells (e.g., primary T cells, cell lines)
- Serum-free cell culture medium
- Recombinant human CCL20
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 70% ethanol)
- Staining solution (e.g., 0.2% crystal violet in methanol)

Procedure:

- Cell Preparation:
 - Culture CCR6-expressing cells to the desired density.



- One day prior to the assay, serum-starve the cells by incubating them in serum-free medium.
- On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

Assay Setup:

- Add 600 μL of serum-free medium containing various concentrations of CCL20 (e.g., 0, 10, 50, 100, 200 ng/mL) to the lower chambers of a 24-well plate.[18]
- Place the transwell inserts into the wells.
- \circ Add 100 µL of the cell suspension to the upper chamber of each insert.

Incubation:

- Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 24 hours, depending on the cell type.[20]
- · Cell Fixation and Staining:
 - Carefully remove the transwell inserts from the plate.
 - Remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
 - Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10 minutes.[20]
 - Allow the membrane to air dry.
 - Stain the migrated cells by immersing the insert in 0.2% crystal violet solution for 10-15 minutes.[20]

Quantification:

Gently wash the inserts with water to remove excess stain.



- Count the number of migrated cells in several fields of view using an inverted microscope.
- The chemotaxis index can be calculated as the number of cells migrated in the presence
 of CCL20 divided by the number of cells migrated in the absence of CCL20.[19]

Immunohistochemistry (IHC) for CCL20 and CCR6

This protocol outlines the staining of CCL20 and CCR6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[21][22][23][24]

Materials:

- FFPE tissue sections on positively charged slides
- Xylene
- Ethanol (100%, 95%, 85%, 75%)
- Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 1% animal serum in PBS)
- Primary antibodies against CCL20 and CCR6
- HRP-conjugated secondary antibody
- DAB substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Incubate slides at 60°C for 5 minutes.[21]



- Wash slides in xylene (3 x 10 minutes).[21]
- Rehydrate through a graded ethanol series: 100% (3 x 3 minutes), 95% (1 minute), 85% (1 minute), 75% (1 minute).[21]
- Rinse in distilled water for 5 minutes.[21]
- Antigen Retrieval:
 - Immerse slides in antigen retrieval buffer and heat in a pressure cooker at 120°C for 2.5 minutes or in a water bath at 95-100°C for 20 minutes.[21][22]
 - Allow slides to cool to room temperature.
- Peroxidase Blocking:
 - Incubate sections with 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.[21]
- · Blocking:
 - Wash slides with PBS.
 - Incubate with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[23]
- Secondary Antibody Incubation:
 - Wash slides with PBS.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Detection and Counterstaining:
 - Wash slides with PBS.



- Apply DAB substrate and incubate until the desired stain intensity develops (typically 5 minutes).
- Rinse with water.
- Counterstain with hematoxylin for 1-2 minutes.[22]
- Dehydration and Mounting:
 - Dehydrate through a graded ethanol series and clear in xylene.
 - Mount with a permanent mounting medium.

Flow Cytometry for CCR6+ T Cell Subsets

This protocol describes the identification and quantification of CCR6+ Th17 and Treg cells from peripheral blood mononuclear cells (PBMCs).[25][26][27][28]

Materials:

- · Fresh or cryopreserved human PBMCs
- Ficoll-Paque or other density gradient medium
- RPMI-1640 medium with 10% FBS
- Cell stimulation cocktail (e.g., PMA and ionomycin)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fluorochrome-conjugated antibodies:
 - Surface markers: anti-CD3, anti-CD4, anti-CD25, anti-CCR6
 - Intracellular markers: anti-IL-17A, anti-FoxP3
- Fixation/Permeabilization buffer
- Flow cytometer



Procedure:

- PBMC Isolation:
 - Isolate PBMCs from whole blood using density gradient centrifugation.[25]
- Cell Stimulation (for intracellular cytokine staining):
 - Resuspend PBMCs at 1 x 10⁷ cells/mL in complete RPMI medium.
 - Stimulate cells with a cell stimulation cocktail for 4-6 hours at 37°C.[26]
 - Add a protein transport inhibitor for the last 2-4 hours of stimulation.
- Surface Staining:
 - Wash the cells with PBS.
 - Incubate the cells with fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD25, CCR6) for 30 minutes at 4°C in the dark.
- · Fixation and Permeabilization:
 - Wash the cells.
 - Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Intracellular Staining:
 - Incubate the permeabilized cells with fluorochrome-conjugated antibodies against intracellular markers (IL-17A, FoxP3) for 30 minutes at 4°C in the dark.
- Data Acquisition and Analysis:
 - Wash the cells and resuspend in staining buffer.
 - Acquire data on a flow cytometer.

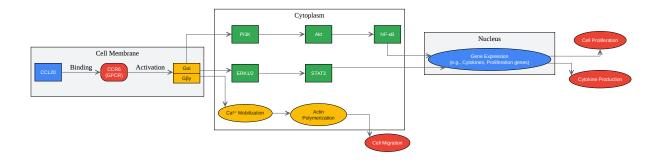


- Gate on CD3+CD4+ lymphocytes to identify helper T cells.
- Within the CD4+ gate, identify Th17 cells as CCR6+IL-17A+ and Treg cells as CD25+FoxP3+.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the CCL20-CCR6 signaling pathway and a typical experimental workflow for studying this axis.

CCL20-CCR6 Signaling Pathway

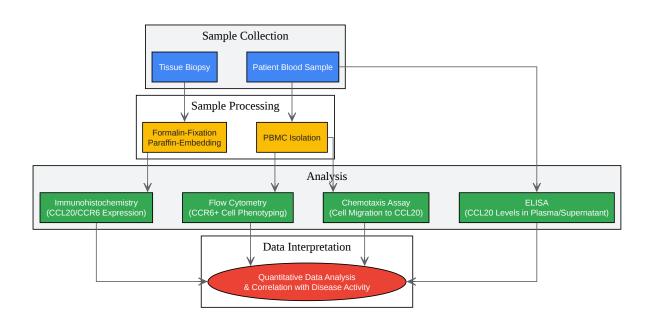


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Caption: Simplified CCL20-CCR6 signaling cascade.

Experimental Workflow for Investigating the CCL20-CCR6 Axis





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Caption: Workflow for studying the CCL20-CCR6 axis.

Therapeutic Targeting of the CCL20-CCR6 Axis

The central role of the CCL20-CCR6 axis in driving inflammation in various autoimmune diseases makes it an attractive target for therapeutic intervention. Strategies to disrupt this pathway include the development of monoclonal antibodies against CCL20 or CCR6, and small molecule antagonists of CCR6. The goal of these approaches is to block the recruitment of pathogenic immune cells to inflammatory sites, thereby reducing tissue damage and disease severity.[2] Preclinical studies using antibodies or antagonists targeting this axis have shown promising results in animal models of autoimmune diseases.[2]

Conclusion



The CCL20-CCR6 axis is a critical mediator of immune cell trafficking in the context of autoimmune diseases. Its well-defined role in recruiting pathogenic lymphocytes to sites of inflammation highlights its potential as a therapeutic target. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide are intended to facilitate further research into the intricate functions of this chemokine axis and to support the development of novel therapies for autoimmune disorders. A deeper understanding of the regulation and downstream effects of CCL20-CCR6 signaling will be crucial for translating the promise of targeting this pathway into effective clinical treatments.

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